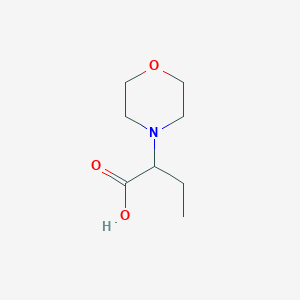

2-Morpholinobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-7(8(10)11)9-3-5-12-6-4-9/h7H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDSBNWXSJDRMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 2 Morpholinobutanoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid functional group (-COOH) is a primary site for chemical modification in 2-Morpholinobutanoic acid, enabling the synthesis of various derivatives such as esters and amides, or its reduction to a primary alcohol.

Esterification is the process of converting a carboxylic acid into an ester. This is a fundamental reaction for modifying the polarity and reactivity of the carboxyl group. For 2-Morpholinobutanoic acid, this can be achieved through several established methods.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.gov The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, and the water formed as a byproduct is removed. nih.gov

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.

Alternative methods for esterification that avoid strongly acidic conditions include the use of alkylating agents like iodomethane (B122720) or the Steglich esterification, which employs coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

| Reactant (Alcohol) | Catalyst/Reagent | Product (Ester) |

| Methanol | H₂SO₄ (catalytic) | Methyl 2-morpholinobutanoate |

| Ethanol | H₂SO₄ (catalytic) | Ethyl 2-morpholinobutanoate |

| Benzyl alcohol | H₂SO₄ (catalytic) | Benzyl 2-morpholinobutanoate |

| Iodomethane | K₂CO₃ | Methyl 2-morpholinobutanoate |

The carboxylic acid group of 2-Morpholinobutanoic acid can be converted into an amide by reacting it with a primary or secondary amine. The amide bond is a critical linkage in peptides and many pharmaceuticals. nih.gov Direct reaction between a carboxylic acid and an amine is typically unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated". nih.gov

Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to prevent side reactions and racemization. The activator reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and releasing a urea (B33335) byproduct. Other modern methods utilize boronic acid catalysts to facilitate direct amidation under milder conditions. biointerfaceresearch.commdpi.com

| Reactant (Amine) | Coupling Reagents | Product (Amide) |

| Ammonia (B1221849) | EDC, HOBt | 2-Morpholinobutanamide |

| Aniline | DCC | N-Phenyl-2-morpholinobutanamide |

| Diethylamine | EDC, HOBt | N,N-Diethyl-2-morpholinobutanamide |

| Benzylamine | DCC | N-Benzyl-2-morpholinobutanamide |

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), are not strong enough to reduce carboxylic acids.

The reaction is typically carried out in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. The mechanism is thought to involve the deprotonation of the carboxylic acid by the hydride, followed by the formation of an aluminum-complexed intermediate. This intermediate is then successively reduced by hydride ions. An aldehyde is formed as an intermediate during the reaction, but it is immediately reduced further to the primary alcohol and cannot be isolated. The final product of the reduction of 2-Morpholinobutanoic acid is (2-morpholino)butan-1-ol.

| Starting Material | Reagents | Product |

| 2-Morpholinobutanoic acid | 1. LiAlH₄, THF2. H₃O⁺ (workup) | (2-Morpholino)butan-1-ol |

Reactivity of the Morpholine (B109124) Nitrogen Atom

In 2-Morpholinobutanoic acid, the nitrogen atom is part of the morpholine ring and is also bonded to the butanoic acid chain, making it a tertiary amine. This structural feature prevents it from undergoing typical N-acylation or further N-alkylation reactions that are characteristic of primary and secondary amines. The lone pair of electrons on the nitrogen, however, remains nucleophilic and can react with strong electrophiles.

The primary reaction involving the morpholine nitrogen in 2-Morpholinobutanoic acid is quaternization. This is an Sₙ2 reaction where the nitrogen atom acts as a nucleophile and attacks an alkyl halide or another potent alkylating agent. This process results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms.

The reactivity of the alkylating agent follows the typical trend for Sₙ2 reactions (CH₃I > R-Br > R-Cl). The resulting quaternary ammonium salts often exhibit different physical properties, such as increased water solubility and, in some contexts, biological activity.

| Alkylating Agent | Product (Quaternary Ammonium Salt) |

| Iodomethane (CH₃I) | 4-(1-carboxypropyl)-4-methylmorpholin-4-ium iodide |

| Ethyl bromide (CH₃CH₂Br) | 4-(1-carboxypropyl)-4-ethylmorpholin-4-ium bromide |

| Benzyl bromide (BnBr) | 4-Benzyl-4-(1-carboxypropyl)morpholin-4-ium bromide |

As previously noted, the nitrogen atom in 2-Morpholinobutanoic acid is tertiary. Standard N-alkylation and N-acylation reactions involve the replacement of a hydrogen atom on a primary or secondary amine with an alkyl or acyl group, respectively. Since the tertiary nitrogen in this molecule lacks a hydrogen atom, it cannot undergo these specific reactions. The reaction with alkylating agents leads exclusively to quaternization, as described in section 3.2.1. Similarly, reaction with acylating agents like acyl chlorides or anhydrides will not result in the formation of a stable amide bond at the nitrogen center. The primary reactivity of the morpholine nitrogen is therefore limited to acting as a nucleophile to form a fourth C-N bond, resulting in a quaternary salt.

Stereochemical Aspects of Reactivity

The presence of a chiral center at the α-carbon (C2) of 2-morpholinobutanoic acid profoundly influences its chemical reactivity. This stereocenter dictates the molecule's three-dimensional arrangement, leading to diastereoselectivity in reactions where a new stereocenter is formed or facial selectivity in reactions involving the approach of reagents to the existing chiral center. The reactivity of the enantiomers of 2-morpholinobutanoic acid can differ significantly in chiral environments, such as interactions with biological systems or reactions with other chiral molecules.

The stereochemical outcome of reactions involving 2-morpholinobutanoic acid is largely governed by the principles of asymmetric induction. The existing stereocenter can direct the approach of a reactant to one face of the molecule over the other, leading to a preferential formation of one diastereomer. The degree of this stereocontrol depends on several factors, including the nature of the reactants, the reaction conditions, and the steric and electronic properties of the substituents on the chiral center.

For instance, in reactions such as alkylation or aldol (B89426) condensation at the α-carbon, the morpholino group and the ethyl group will influence the trajectory of the incoming electrophile. The bulky morpholino group can sterically hinder one face of the molecule, forcing the electrophile to approach from the less hindered side. This can result in a high degree of diastereoselectivity.

The stereoselective synthesis of related N-substituted amino acids often employs chiral auxiliaries or catalysts to control the stereochemistry at the α-carbon. nih.govacs.org In the case of 2-morpholinobutanoic acid, if it were to be synthesized from a chiral precursor, the stereochemistry of that precursor would directly determine the absolute configuration of the final product.

Table 1: Factors Influencing Stereochemical Reactivity of 2-Morpholinobutanoic Acid

| Factor | Description | Potential Impact |

| Existing Stereocenter | The chiral α-carbon (C2) | Directs the approach of reactants, leading to diastereoselectivity. |

| Steric Hindrance | The bulky morpholino and ethyl groups | Can block one face of the molecule, favoring attack from the less hindered side. |

| Electronic Effects | The electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the morpholino nitrogen | Can influence the reactivity of the α-carbon and the stability of reaction intermediates. |

| Reaction Conditions | Temperature, solvent, and catalyst | Can affect the transition state energies and the degree of stereocontrol. |

| Chiral Reagents/Catalysts | Use of enantiomerically pure reactants or catalysts | Can enable the asymmetric synthesis of a specific enantiomer of 2-morpholinobutanoic acid. |

Mechanistic Investigations of Key Reaction Pathways Relevant to Morpholinobutanoic Acids

While specific mechanistic studies on 2-morpholinobutanoic acid are not extensively documented in the literature, its formation and reactivity can be understood through well-established reaction mechanisms in organic chemistry. A key reaction pathway for the synthesis of 2-morpholinobutanoic acid is the nucleophilic substitution of a 2-halobutanoic acid with morpholine.

This reaction is anticipated to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. byjus.commasterorganicchemistry.comchemistrysteps.com In this proposed mechanism, the nitrogen atom of morpholine, acting as the nucleophile, attacks the electrophilic α-carbon of the 2-halobutanoic acid. This attack occurs from the backside relative to the leaving group (the halogen atom).

The reaction proceeds through a single, concerted transition state where the bond between the nitrogen and the α-carbon is forming simultaneously as the bond between the α-carbon and the halogen is breaking. libretexts.orgnih.gov This backside attack leads to an inversion of stereochemistry at the α-carbon, a phenomenon known as Walden inversion. masterorganicchemistry.com Therefore, if the starting material is an enantiomerically pure 2-halobutanoic acid, the resulting 2-morpholinobutanoic acid will be the opposite enantiomer.

Proposed S(_N)2 Mechanism for the Synthesis of 2-Morpholinobutanoic Acid:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the α-carbon of the 2-halobutanoic acid.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (morpholine) and the leaving group (halide) are partially bonded to the α-carbon, and the other three substituents are in a planar arrangement.

Leaving Group Departure: The halide ion departs, and the bond between the nitrogen and the α-carbon is fully formed, resulting in the formation of 2-morpholinobutanoic acid with an inverted stereochemistry at the α-carbon.

The rate of this S(_N)2 reaction is dependent on the concentration of both the 2-halobutanoic acid and morpholine. The nature of the leaving group is also crucial, with better leaving groups (e.g., iodide or bromide) leading to faster reaction rates. Steric hindrance around the α-carbon can significantly slow down the reaction.

Another relevant reaction pathway is the reductive amination of 2-oxobutanoic acid with morpholine. This would involve the initial formation of an iminium ion intermediate, followed by reduction. The stereochemical outcome of this reaction would depend on the reducing agent used and whether a chiral catalyst is employed to control the facial selectivity of the hydride attack on the iminium ion.

Investigations into the synthesis of related morpholine-3-carboxylic acid derivatives have highlighted the stereoselective formation of products, indicating that the stereochemistry of the starting materials and the reaction conditions play a critical role in determining the stereochemical outcome of the final product. researchgate.net These studies, while not directly on 2-morpholinobutanoic acid, provide valuable insights into the likely mechanistic pathways and stereochemical considerations that would be relevant to this compound.

Table 2: Key Mechanistic Features of the S(_N)2 Synthesis of 2-Morpholinobutanoic Acid

| Feature | Description | Consequence |

| Kinetics | Second-order (bimolecular) | Rate depends on the concentration of both reactants. |

| Stereochemistry | Inversion of configuration (Walden inversion) | The stereochemistry of the product is opposite to that of the starting material. |

| Transition State | Trigonal bipyramidal | A high-energy intermediate state where bond formation and breakage occur simultaneously. |

| Leaving Group | Typically a halide | The ability of the leaving group to depart influences the reaction rate. |

| Nucleophile | Morpholine | The basicity and steric bulk of the amine affect its nucleophilicity. |

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental research findings for the spectroscopic analysis of 2-Morpholinobutanoic acid, including specific data from Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, are not publicly available at this time.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested. The creation of such an article would require access to primary research data that has not been published or indexed in the databases searched.

For accurate and detailed structural characterization and spectroscopic analysis, this compound would need to be synthesized and analyzed in a laboratory setting using the techniques outlined in the request, such as 1H NMR, 13C NMR, advanced 2D NMR, FTIR, and Raman spectroscopy. The resulting data would then need to be published in a peer-reviewed scientific journal.

Structural Characterization and Spectroscopic Analysis in Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. For 2-Morpholinobutanoic acid (C₈H₁₅NO₃), the calculated molecular weight is 173.21 g/mol nih.gov. In a typical mass spectrometry experiment, the molecule is ionized to form a molecular ion (M+), which can then undergo fragmentation.

The fragmentation of butanoic acid, for instance, often involves a characteristic McLafferty rearrangement, leading to a prominent peak at m/z 60. Additionally, cleavage of the C-C bonds adjacent to the carboxyl group is common, resulting in the loss of fragments like OH (M-17) and COOH (M-45) libretexts.orgdocbrown.info. For 2-methylpropanoic acid, a related structure, significant fragments are observed at m/z 45, corresponding to the [COOH]⁺ ion, and at m/z 43, from the loss of the carboxyl group docbrown.info.

Given the structure of 2-Morpholinobutanoic acid, which features both a carboxylic acid and a morpholine (B109124) ring, its fragmentation pattern would likely exhibit characteristics of both moieties. Alpha-cleavage adjacent to the nitrogen atom in the morpholine ring is a probable fragmentation pathway, as is the cleavage of the bond between the alpha-carbon and the morpholine ring.

Interactive Data Table: Predicted Mass Spectrometry Fragments of 2-Morpholinobutanoic acid

| Fragment Ion (m/z) | Proposed Structure/Loss | General Reference for Fragmentation Type |

| 173 | [C₈H₁₅NO₃]⁺ (Molecular Ion) | General MS Principle nih.gov |

| 128 | Loss of COOH (Carboxyl radical) | Carboxylic Acid Fragmentation libretexts.org |

| 100 | Cleavage at Cα-Cβ bond of the butyl chain | Alkane Fragmentation whitman.edu |

| 86 | Morpholine ring fragment | Amine Fragmentation |

| 74 | Fragment from McLafferty Rearrangement | Carboxylic Acid Fragmentation docbrown.info |

| 45 | [COOH]⁺ | Carboxylic Acid Fragmentation docbrown.info |

Note: This table is based on theoretical fragmentation patterns of related functional groups and not on experimental data for 2-Morpholinobutanoic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For simple, saturated carboxylic acids, the primary electronic transition is a weak n → π* transition of the carbonyl group, which typically occurs in the region of 200-210 nm. This transition involves the excitation of a non-bonding electron from an oxygen atom to the antibonding π* orbital of the carbonyl group. In aqueous solutions, the UV-Vis spectra of organic acids can be influenced by pH copernicus.orgresearchgate.net.

2-Morpholinobutanoic acid contains a carboxyl group as its primary chromophore. The morpholine ring, being a saturated heterocycle, is not expected to have significant absorption in the near-UV range. Therefore, the UV-Vis spectrum of 2-Morpholinobutanoic acid would likely be dominated by the electronic transitions of the carboxylic acid group.

Interactive Data Table: Expected UV-Vis Absorption for 2-Morpholinobutanoic acid

| Electronic Transition | Expected λmax (nm) | Chromophore | General Reference for Transition Type |

| n → π | ~200-210 | Carboxylic Acid (C=O) | Organic Molecule Electronic Transitions wikipedia.org |

| σ → σ | <200 | C-C, C-H, C-N, C-O bonds | General Electronic Transitions wikipedia.org |

Note: This table is based on the typical absorption of the carboxylic acid chromophore and not on specific experimental data for 2-Morpholinobutanoic acid.

Development and Validation of Analytical Procedures for Characterization of Morpholinobutanoic Acids

The development and validation of analytical methods are crucial for ensuring the accuracy, precision, and reliability of results in chemical analysis. For a compound like 2-Morpholinobutanoic acid, this would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer (LC-MS or GC-MS).

The validation process for an analytical method involves establishing several key parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). These parameters include:

Specificity/Selectivity : The ability of the method to assess the analyte unequivocally in the presence of other components.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy : The closeness of the test results obtained by the method to the true value.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

While a specific, validated analytical method for 2-Morpholinobutanoic acid is not detailed in the available literature, the development of such a method would follow these established principles gavinpublishers.comiosrphr.orgresearchgate.net. For instance, a reversed-phase HPLC method could be developed using a C18 column, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector set at a low wavelength (around 210 nm) or, for higher sensitivity and specificity, a mass spectrometer. The validation of such a method would involve a rigorous testing protocol to establish its performance characteristics nih.gov.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies Non Clinical Focus

Rational Design and Synthesis of 2-Morpholinobutanoic Acid Analogs

The rational design of analogs of 2-morpholinobutanoic acid involves a systematic approach to modify its structure to enhance potency, selectivity, or other desirable properties. nih.gov This process often utilizes computational modeling and an understanding of the target's structure to predict beneficial modifications. rsc.org The synthesis of these analogs builds upon established organic chemistry methodologies for creating alpha-substituted carboxylic acids and modifying heterocyclic systems like morpholine (B109124). unimi.itnih.gov The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable metabolic properties and its ability to engage in significant molecular interactions with biological targets. nih.govepa.gov

Key synthetic strategies often involve the initial construction of the core morpholine or butanoic acid fragments, followed by their coupling. For instance, morpholine can be reacted with a derivative of butanoic acid, such as ethyl 2-bromobutanoate, via nucleophilic substitution to form the desired carbon-nitrogen bond.

The butanoic acid chain of 2-morpholinobutanoic acid serves as a flexible linker and its carboxylic acid group can be a critical interaction point, often coordinating with metal ions or forming hydrogen bonds in enzyme active sites. nih.govnih.gov Modifications to this chain are a primary strategy for exploring the spatial requirements of a target's binding pocket.

Chain Length: Altering the length of the alkyl chain can significantly impact biological activity. Synthesizing analogs with propanoic, pentanoic, or hexanoic acid chains can determine the optimal distance between the morpholine ring and the carboxylate group for target engagement. For example, studies on biphenyl (B1667301) butanoic acid derivatives as neprilysin (NEP) inhibitors showed that shortening the linker from a butanoic to a propanoic acid derivative was tolerated and maintained potency within a 5-fold range, indicating that the terminal carboxylate could still achieve efficient zinc coordination. nih.gov A process known as homologation, which adds a single carbon atom to a carboxylic acid's structure, provides a direct route to new building blocks for synthesis. unc.edu

Unsaturation: The introduction of double or triple bonds into the alkyl chain creates conformational rigidity. This can lock the molecule into a more favorable bioactive conformation or, conversely, a detrimental one. The synthesis of such analogs can be achieved through various elimination or coupling reactions.

Branching: Adding alkyl groups (e.g., methyl, ethyl) to the butanoic acid backbone can probe for small hydrophobic pockets within the binding site. For instance, in the development of NEP inhibitors, the presence of a chiral methyl group on the linker was found to rigidify the structure and facilitate optimal zinc coordination, with its removal leading to a nearly 100-fold loss in activity. nih.gov The synthesis of these branched analogs often involves the stereoselective alkylation of enolates derived from butanoic acid esters. nih.gov

Table 1: Examples of Butanoic Acid Chain Modifications and Synthetic Approaches

| Modification Type | Example Analog | Potential Synthetic Approach | Rationale for Modification |

|---|---|---|---|

| Chain Shortening | 2-Morpholinopropanoic acid | Reaction of morpholine with 2-bromopropanoate (B1255678) ester. | Optimize distance between morpholine and carboxylate. nih.gov |

| Chain Lengthening | 2-Morpholinopentanoic acid | Alkylation of a morpholino-acetic acid ester enolate. | Probe for extended binding pockets. nih.gov |

| Unsaturation | (E)-2-Morpholinobut-3-enoic acid | Elimination reaction from a 3-hydroxy precursor. | Introduce conformational rigidity. |

| Branching | 2-Morpholino-3-methylbutanoic acid | Stereoselective alkylation of a chiral butanoic acid derivative. nih.gov | Explore hydrophobic sub-pockets in the target site. nih.gov |

The morpholine ring is a versatile scaffold that can be functionalized at its nitrogen or carbon atoms. nih.govresearchgate.net Its oxygen atom can act as a hydrogen bond acceptor, while the ring itself can fit into various binding sites, and substitutions can fine-tune these interactions. researchgate.nete3s-conferences.org

N-Substitutions: While the parent 2-morpholinobutanoic acid has an unsubstituted nitrogen, creating analogs with N-alkylation or N-arylation is a common derivatization strategy. However, in many contexts, the secondary amine of the morpholine ring is crucial for activity or for forming the core structure, making C-substitution more relevant for SAR studies.

C-Substitutions: Introducing substituents on the carbon atoms of the morpholine ring can enhance binding affinity and selectivity. Common synthetic routes to substituted morpholines often start from 1,2-amino alcohols. researchgate.net For example, adding methyl or phenyl groups can create additional hydrophobic interactions. Hydroxyl groups can be introduced to form new hydrogen bonds. The synthesis of these analogs can be complex, sometimes requiring the construction of the substituted ring from acyclic precursors. nih.govrsc.orgresearchgate.net

Table 2: Potential Substitution Patterns of the Morpholine Ring

| Position of Substitution | Substituent Type | Potential Interaction | General Synthetic Strategy |

|---|---|---|---|

| C-2 or C-6 | Methyl, Phenyl | Hydrophobic interactions | Cyclization of a substituted amino alcohol precursor. researchgate.net |

| C-3 or C-5 | Methyl, Phenyl | Hydrophobic interactions, steric influence | Multi-step synthesis from chiral starting materials. academie-sciences.fr |

| C-2/C-6 or C-3/C-5 | Hydroxyl | Hydrogen bonding | Synthesis from protected hydroxy-amino alcohol precursors. |

| C-3 and C-5 | gem-Dimethyl | Conformational restriction | Use of a 2-amino-2-methylpropan-1-ol derivative in ring synthesis. |

2-Morpholinobutanoic acid possesses a chiral center at the C-2 position of the butanoic acid chain. Consequently, it exists as two enantiomers, (R)-2-morpholinobutanoic acid and (S)-2-morpholinobutanoic acid. Biological systems are often stereospecific, meaning that one enantiomer may have significantly higher activity than the other. Therefore, the stereoselective synthesis of each isomer is crucial for SAR studies. nih.gov

The synthesis of enantiomerically pure α-substituted carboxylic acids can be achieved through several methods:

Chiral auxiliaries: A chiral molecule is temporarily attached to the butanoic acid precursor to direct the stereoselective introduction of the morpholine group, after which the auxiliary is removed.

Asymmetric catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other during the reaction. nih.gov

Resolution: A racemic mixture of the final compound is separated into its individual enantiomers, often by forming diastereomeric salts with a chiral acid or base. google.com

Furthermore, if the morpholine ring itself is substituted, additional chiral centers can be introduced, leading to a larger number of possible diastereomers. The synthesis and evaluation of these stereoisomers are essential for a complete understanding of the SAR. nih.govacs.org

Exploration of Structure-Activity Relationships (SARs)

SAR studies aim to correlate the structural features of a molecule with its biological activity. nih.govresearchgate.net For 2-morpholinobutanoic acid analogs, this involves systematically altering the three main components—the morpholine ring, the butanoic acid linker, and the terminal carboxylate group—and measuring the effect on a specific biological endpoint, such as enzyme inhibition. e3s-conferences.org

The morpholine moiety is a key pharmacophore that can significantly influence biochemical interactions. researchgate.netresearchgate.net Its oxygen atom is a potent hydrogen bond acceptor, a feature often exploited in drug design. e3s-conferences.orgmdpi.com

Linker Length and Flexibility: The length of the alkyl chain between the morpholine ring and the acidic group is often critical for activity. Studies on morpholine-bearing quinoline (B57606) derivatives as cholinesterase inhibitors revealed that a two-methylene linker was optimal for bridging the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme, whereas longer three- or four-carbon chains were less suitable. mdpi.com This highlights the importance of the linker in achieving the correct orientation and distance for simultaneous binding to multiple sites.

Carboxylate Group Interactions: The terminal carboxylic acid is a strong ionic and hydrogen-bonding group. It is often essential for binding to positively charged residues (like arginine or lysine) or for chelating metal ions (like Zn²⁺) within an enzyme's active site. nih.gov Replacing the carboxylic acid with bioisosteres, such as tetrazoles or hydroxamic acids, is a common strategy to modulate acidity, membrane permeability, and metabolic stability while retaining the key binding interaction. nih.gov

Table 3: Structure-Activity Relationship (SAR) Summary for Morpholine-Containing Analogs

| Structural Modification | Observed Effect on Activity | Inferred Biochemical Rationale | Example Target Class |

|---|---|---|---|

| Morpholine Oxygen | Often essential for high potency. | Acts as a key hydrogen bond acceptor with enzyme backbone. e3s-conferences.orgmdpi.com | Protein Kinases |

| Alkyl linker length (e.g., C2 vs. C3/C4) | Potency is highly sensitive to length. | Positions functional groups at optimal distance for multi-site binding. mdpi.com | Cholinesterases |

| Branching on alkyl linker | Can increase or decrease potency depending on stereochemistry. | Provides conformational constraint and interacts with hydrophobic pockets. nih.gov | Metalloproteases (e.g., Neprilysin) |

| Substitution on an attached phenyl ring | Electron-donating or withdrawing groups can modulate activity. | Alters electronic properties and can form additional interactions. mdpi.com | Cholinesterases |

| Stereochemistry at C-2 | Often one enantiomer is significantly more active. | Ensures correct 3D orientation of functional groups for optimal binding. nih.gov | Monoamine Transporters |

The morpholine ring typically adopts a stable chair conformation. Substituents on the ring can exist in either axial or equatorial positions, which can influence the molecule's shape and how it presents its functional groups to a binding partner.

The butanoic acid chain has multiple rotatable single bonds, allowing the molecule to adopt a wide range of conformations. However, binding to a target protein often requires the molecule to adopt a specific low-energy "bioactive conformation." Introducing rigid elements, such as double bonds or additional ring structures, is a strategy used to lock the molecule into this preferred conformation, which can lead to an increase in binding affinity by reducing the entropic penalty of binding. Conformational studies, using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling, are essential for understanding the relationship between a molecule's preferred shape and its biological activity. nih.gov

Role of Morpholinobutanoic Acid Derivatives as Building Blocks in Complex Molecule Synthesis (e.g., cobicistat (B1684569) precursor)

Derivatives of 2-morpholinobutanoic acid are valuable intermediates in organic synthesis, serving as foundational scaffolds for the construction of more complex, biologically active molecules. The morpholine ring, a key feature of these compounds, is a prevalent structural motif in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates. The butanoic acid chain provides a versatile handle for further chemical modification and elaboration.

A prominent example of the utility of morpholinobutanoic acid derivatives is in the synthesis of cobicistat. Cobicistat is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes and is used as a pharmacokinetic enhancer for certain anti-HIV medications. nih.gov The molecular structure of cobicistat contains a (2S)-4-(morpholin-4-yl)-2-aminobutanoic acid backbone, highlighting the direct role of a 2-morpholinobutanoic acid derivative as a key precursor.

The synthesis of cobicistat involves the coupling of a protected 2-morpholinobutanoic acid derivative with other complex fragments. Specifically, the carboxy group of (2S)-2-({(2-isopropyl-1,3-thiazol-4-yl)methylcarbamoyl}amino)-4-(morpholin-4-yl)butanoic acid is formally condensed with the amino group of 1,3-thiazol-5-ylmethyl [(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate to form the final cobicistat molecule. nih.gov

Patented synthetic routes for cobicistat provide detailed insights into the practical application of these building blocks. The synthesis typically involves a multi-step process where the morpholinobutanoic acid core is assembled and then coupled with other key intermediates.

The following table outlines a generalized sequence of steps derived from synthetic procedures for cobicistat, illustrating the integration of the morpholinobutanoic acid-derived fragment.

Table 1: Generalized Synthetic Steps for Cobicistat Involving a Morpholinobutanoic Acid Derivative

| Step | Description | Key Reagents and Intermediates | Purpose |

|---|---|---|---|

| 1 | Preparation of the Thiazole Fragment | Thiazole ethyl ester salt, Potassium bicarbonate | To prepare a key intermediate for coupling. google.comgoogle.com |

| 2 | Urea (B33335) Formation | L-thiazole amino lactone | To create the urea linkage present in the final molecule. google.com |

| 3 | Coupling Reaction | Cobicistat intermediate of formula 3, Hydroxybenzotriazole hydrate (B1144303) (HOBT) | To couple the morpholinobutanoic acid derivative with another key fragment. google.com |

The strategic use of 2-morpholinobutanoic acid derivatives significantly simplifies the convergent synthesis of complex molecules like cobicistat. By providing a pre-formed, functionalized core, these building blocks allow synthetic chemists to focus on the key bond-forming reactions required to assemble the final target compound. The morpholine moiety itself is recognized for its ability to serve as a building block in the synthesis of a wide range of therapeutic agents. researchgate.net This underscores the broader importance of morpholine-containing structures, including 2-morpholinobutanoic acid and its derivatives, in the landscape of modern drug discovery and development. researchgate.netlifechemicals.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and energy levels, which in turn dictate the molecule's reactivity.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. biointerfaceresearch.com It is employed to predict a wide range of molecular properties, including optimized geometries, bond lengths, bond angles, and electronic parameters. nih.govnih.govmdpi.com For 2-Morpholinobutanoic acid, DFT calculations help in understanding its stability and chemical nature. The accuracy of DFT predictions is highly dependent on the chosen functional and basis set. nih.gov

DFT can be used to compute various molecular-level descriptors such as atomic charge distributions and molecular orbital energy levels, which are essential for identifying reactive sites. nih.gov While specific DFT studies on 2-Morpholinobutanoic acid are not extensively published, data for its basic properties have been computed and are available in public databases.

Table 1: Computed Molecular Properties of 2-Morpholinobutanoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H15NO3 | PubChem ajchem-a.com |

| Molecular Weight | 173.21 g/mol | PubChem ajchem-a.com |

| XLogP3-AA (LogP) | -1.9 | PubChem ajchem-a.com |

| Hydrogen Bond Donor Count | 1 | PubChem ajchem-a.com |

| Hydrogen Bond Acceptor Count | 4 | PubChem ajchem-a.com |

This table presents computationally derived properties that are foundational for further theoretical studies.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.govyoutube.com Conversely, a large gap indicates higher stability and lower reactivity. nih.govsrce.hr This analysis is vital for predicting how 2-Morpholinobutanoic acid might participate in chemical reactions.

Table 2: Conceptual Frontier Orbital Properties and Their Significance

| Orbital/Parameter | Significance in Reactivity |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Region of highest electron density; acts as an electron donor (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | Region of lowest electron density; acts as an electron acceptor (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

This table outlines the fundamental concepts of Frontier Molecular Orbital Theory applicable to 2-Morpholinobutanoic acid.

Molecular Modeling and Simulation Approaches

While quantum calculations provide insight into the static electronic properties of a molecule, molecular modeling and simulations explore its dynamic behavior, including flexibility and conformational preferences.

Molecular Dynamics Simulations to Explore Molecular Flexibility

Molecular Dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of a molecular system. youtube.com By simulating the motions of atoms and molecules over time, MD can reveal insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. researchgate.net

An MD simulation of 2-Morpholinobutanoic acid would illustrate how the molecule behaves in a dynamic system. Key metrics from such simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the simulation.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule.

These simulations are invaluable for understanding how the molecule might adapt its shape upon interacting with a biological target. researchgate.net

In Silico Ligand Design and Virtual Screening for Target Interaction Prediction

The morpholine (B109124) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and its favorable physicochemical properties. nih.govresearchgate.net This makes 2-Morpholinobutanoic acid and its derivatives interesting candidates for drug discovery efforts.

In silico ligand design and virtual screening are computational techniques used to identify potential drug candidates by predicting their binding affinity to biological targets. nih.govmdpi.com Virtual screening involves docking a library of small molecules into the three-dimensional structure of a target protein and scoring the interactions. nih.gov

The process for 2-Morpholinobutanoic acid would involve:

Target Identification: Selecting a biologically relevant protein target where morpholine-containing molecules have shown activity. The morpholine moiety is often a key component of the pharmacophore for enzyme inhibitors and receptor ligands. nih.govresearchgate.net

Molecular Docking: Computationally placing 2-Morpholinobutanoic acid into the active site of the target protein.

Scoring and Analysis: Evaluating the binding poses based on scoring functions that estimate binding free energy. The analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and protein residues.

This approach allows for the rapid screening of large compound libraries and prioritization of candidates for experimental testing, significantly accelerating the drug discovery process. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govaip.orgpensoft.net While specific QSAR or QSPR studies focused exclusively on 2-morpholinobutanoic acid are not extensively documented in publicly available literature, the methodologies are broadly applicable. Such studies on related morpholine derivatives and carboxylic acids have been performed, providing a framework for how 2-morpholinobutanoic acid could be analyzed. nih.govresearchgate.netproquest.com

A typical QSAR/QSPR study involves calculating a set of numerical values, known as molecular descriptors, that characterize the molecule's structural, electronic, and physicochemical features. wiley.comucsb.eduprotoqsar.com These descriptors are then used to build a mathematical model that predicts the activity or property of interest. For 2-morpholinobutanoic acid, descriptors would be calculated to quantify aspects like its size, shape, lipophilicity, and electronic distribution. pensoft.net

Based on the analysis of related molecules, key molecular descriptors for a QSAR/QSPR model of 2-morpholinobutanoic acid would likely include: pensoft.nethufocw.org

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching and size. aip.orgaip.org

Electronic Descriptors: These relate to the molecule's electronic structure, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduprotoqsar.com

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (LogP), which measures lipophilicity, and the Topological Polar Surface Area (TPSA), which relates to a molecule's ability to cross biological membranes, are crucial. hufocw.org

These descriptors would be used to develop a regression model to predict a specific biological activity (e.g., receptor binding affinity) or a physical property (e.g., solubility). nih.govresearchgate.net For instance, studies on other morpholine-containing compounds have used 3D-QSAR methods to understand how the shape and electronic properties of the morpholine ring and its substituents influence biological activity. nih.govacs.orgacs.org Similarly, QSPR models for other carboxylic acids have successfully predicted properties like molar refraction and polarizability using topological indices. proquest.com

Table 1: Hypothetical Molecular Descriptors for QSAR/QSPR Analysis of 2-Morpholinobutanoic Acid The following values are representative examples of descriptors that would be calculated in a computational study. Actual values may vary depending on the specific software and calculation methods used.

| Descriptor Category | Descriptor Name | Hypothetical Value/Range | Significance in Modeling |

| Constitutional | Molecular Weight (MW) | ~173.21 g/mol | Relates to the overall size of the molecule. protoqsar.com |

| Number of Rotatable Bonds | 3 | Indicates molecular flexibility. hufocw.org | |

| Topological | Wiener Index | Varies | Describes molecular branching and compactness. aip.org |

| Zagreb Indices | Varies | Relates to the degree of branching in the carbon skeleton. aip.org | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | -1.0 to 0.5 | Predicts lipophilicity and membrane permeability. hufocw.org |

| Topological Polar Surface Area (TPSA) | ~49.8 Ų | Correlates with drug transport properties. hufocw.org | |

| Electronic | Dipole Moment | 2.0 - 4.0 Debye | Quantifies the polarity of the molecule. pensoft.net |

| HOMO Energy | -9 to -11 eV | Relates to the molecule's ability to donate electrons. ucsb.eduprotoqsar.com | |

| LUMO Energy | 0.5 to 2.0 eV | Relates to the molecule's ability to accept electrons. ucsb.eduprotoqsar.com |

Computational Prediction of Reaction Pathways and Mechanisms

Software packages like Reaction Mechanism Generator (RMG) can automatically construct kinetic models composed of elementary reaction steps based on a foundational understanding of chemical reactivity. mit.educcs-psi.orgmit.edu Other approaches use quantum chemistry methods, such as Density Functional Theory (DFT), to calculate the energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. nih.gov This allows researchers to determine the most energetically favorable pathway and identify rate-limiting steps.

For 2-morpholinobutanoic acid, computational studies could be employed to investigate several key processes:

Synthesis Pathways: A common route to N-substituted amino acids involves the reaction of an α-halo acid with an amine. Computational modeling could explore the mechanism of the reaction between 2-bromobutanoic acid and morpholine, detailing the SN2 transition state and the influence of solvent. Another potential route is the reductive amination of an α-keto acid. nih.gov

Degradation Pathways: Theoretical studies could predict the likely products and mechanisms of thermal decomposition or oxidation of 2-morpholinobutanoic acid. For example, decarboxylation is a common reaction for carboxylic acids, and computational models could predict the energy barrier for this process. researchgate.net

Metabolic Pathways: Machine learning and graph neural network-based methods are increasingly used to predict how a molecule might be processed in a biological system. oup.comnih.govoup.com Such models could predict potential enzymatic transformations of 2-morpholinobutanoic acid.

Table 2: Plausible Reaction Pathways for 2-Morpholinobutanoic Acid Amenable to Computational Study

| Pathway Type | Proposed Reaction | Computational Investigation Focus |

| Synthesis | Nucleophilic substitution of 2-bromobutanoic acid with morpholine. | Calculation of the SN2 transition state energy, investigation of solvent effects on reaction barriers. |

| Synthesis | Reductive amination of 2-oxobutanoic acid with morpholine. | Modeling the formation of the imine intermediate and the subsequent reduction step, comparing different reducing agents. |

| Synthesis | Annulation of an amino alcohol derivative with a two-carbon electrophile. chemrxiv.orgorganic-chemistry.org | Exploring the transition states for intramolecular cyclization and identifying factors controlling stereoselectivity. acs.org |

| Degradation | Thermal Decarboxylation | Determining the activation energy for the loss of CO₂, and identifying the resulting amine product. |

| Metabolism | N-dealkylation or C-hydroxylation | Predicting the most likely sites of enzymatic attack (e.g., by Cytochrome P450) and the stability of resulting intermediates. |

These computational approaches are essential for understanding the fundamental chemistry of 2-morpholinobutanoic acid and for designing efficient synthetic routes or predicting its metabolic fate without the need for extensive and costly experimentation. nih.govdigitellinc.com

Biochemical Interactions and Biological Activities Excluding Clinical Human Data

Investigation of Enzyme Interactions and Modulation

Studies on Enzyme Inhibition or Activation by 2-Morpholinobutanoic Acid and its Derivatives

Based on available scientific literature, no specific studies have been published detailing the direct inhibition or activation of enzymes by 2-Morpholinobutanoic acid or its immediate derivatives. While the broader class of morpholine-containing molecules has been investigated for various pharmacological activities, which often involve enzyme interactions, data pertaining specifically to 2-Morpholinobutanoic acid is not present in the reviewed literature. nih.gov The principles of assessing enzyme inhibition, such as determining the IC50 value (the concentration required to achieve 50% inhibition), are well-established methodologies in drug discovery for evaluating the potency of compounds against enzyme targets. nih.gov However, the application of these methods to 2-Morpholinobutanoic acid has not been documented in the available research.

Characterization of Binding Sites and Modes of Interaction

There is no specific information available from the conducted searches regarding the characterization of the binding sites or modes of interaction of 2-Morpholinobutanoic acid with any biological targets. Computational methods like molecular docking and molecular dynamics, along with experimental techniques such as X-ray crystallography, are standard approaches to elucidate how a ligand binds to a protein. mdpi.commdpi.com These studies provide critical insights into the specific amino acid residues involved and the types of chemical bonds formed, but such analyses for 2-Morpholinobutanoic acid have not been reported in the available literature.

Role in Pre-clinical Drug Discovery and Development (e.g., as building blocks or lead compounds)

The morpholine (B109124) heterocycle is a significant and frequently used scaffold in medicinal chemistry, often considered a "privileged structure". nih.govresearchgate.net This is due to its favorable physicochemical, metabolic, and biological properties. The morpholine ring is a versatile and accessible synthetic building block used by medicinal chemists to improve the pharmacokinetic profile of bioactive molecules. nih.govnih.gov Its incorporation into a molecule can enhance properties like solubility and bioavailability. researchgate.net

While the general morpholine scaffold is widely employed in drug design and development, specific documentation detailing 2-Morpholinobutanoic acid as a key building block or a lead compound in a drug discovery program is not available in the reviewed literature. Patents have been filed that include the chemical structure of 2-Morpholinobutanoic acid, but the specific applications or roles described within these patents are not detailed in the available sources. nih.gov

Characterization of Biochemical Pathways and Mechanistic Insights in vitro and in vivo (non-human models)

There is no available scientific literature that characterizes the specific biochemical pathways modulated by 2-Morpholinobutanoic acid. Likewise, mechanistic studies to understand its mode of action in either in vitro systems (cell-based assays) or in vivo non-human models have not been reported. The investigation of metabolic pathways typically involves identifying how a compound is processed and what metabolites are formed, often using techniques that analyze samples from in vitro incubations with liver microsomes or from in vivo animal models. mdpi.com However, such data for 2-Morpholinobutanoic acid is not publicly documented.

Development of In Vitro Assays for Biological Activity Profiling

No studies have been found that describe the development of specific in vitro assays for profiling the biological activity of 2-Morpholinobutanoic acid. The development of such assays is a crucial step in drug discovery to screen compounds and characterize their biological effects in a controlled laboratory setting before advancing to more complex studies. nih.gov

Application in Animal Models for Efficacy Studies (non-clinical)

There is no information in the available literature regarding the application of 2-Morpholinobutanoic acid in any non-clinical animal models for efficacy studies. Such studies are essential in preclinical research to determine if a compound has the desired therapeutic effect on a specific disease or condition in a living organism before any consideration for human trials. ymaws.com

Q & A

Q. How can researchers ensure reproducibility in kinetic studies of 2-Morpholinobutanoic acid’s enzymatic interactions?

- Methodological Answer : Standardize enzyme sources (e.g., recombinant vs. wild-type), substrate concentrations (via Michaelis-Menten plots), and assay buffers (pH 7.4, 37°C). Use stopped-flow techniques for rapid kinetics. Report data with error bars from triplicate runs and include raw datasets in supplementary materials .

Safety & Compliance

Q. What safety protocols are essential when handling 2-Morpholinobutanoic acid in aerosol-generating procedures?

- Methodological Answer : Use fume hoods with ≥100 fpm face velocity. Wear NIOSH-approved N95 respirators and chemically resistant gloves (e.g., nitrile). Conduct spill drills using inert absorbents (vermiculite) and neutralize waste with 10% sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.